1,3-Oxathiane-2-thione
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Overview
Description
1,3-Oxathiane-2-thione is an organosulfur compound characterized by a six-membered ring containing one oxygen and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane-2-thione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with epoxides in the presence of a base such as triethylamine. This reaction typically occurs at ambient conditions and yields this compound in good yields . Another method involves the condensation of mercaptopropanol with aldehydes or ketones, which forms 1,3-oxathiane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis can be applied. These methods often involve large-scale reactions using readily available starting materials and efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
1,3-Oxathiane-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Calcium hypochlorite, sodium periodate.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted oxathiane derivatives.
Scientific Research Applications
1,3-Oxathiane-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-oxathiane-2-thione involves its ability to interact with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metals and other nucleophiles, making it a versatile intermediate in chemical reactions. Its reactivity is influenced by the presence of both oxygen and sulfur atoms in the ring, which can participate in various chemical transformations .
Comparison with Similar Compounds
1,3-Oxathiane-2-thione can be compared with other similar compounds such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur.
1,3-Oxathiolane: A five-membered ring analogue of this compound.
Conclusion
This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a wide range of reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
CAS No. |
34057-38-0 |
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Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
1,3-oxathiane-2-thione |
InChI |
InChI=1S/C4H6OS2/c6-4-5-2-1-3-7-4/h1-3H2 |
InChI Key |
OIBPJXZAIXKGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=S)SC1 |
Origin of Product |
United States |
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